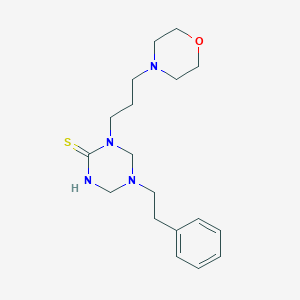![molecular formula C18H22ClN5O2S2 B282702 N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282702.png)
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound with a molecular formula of C21H29ClN6O2S2. It belongs to the class of thiadiazoles and has been studied extensively for its various applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor.
Biochemical and Physiological Effects:
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the levels of various inflammatory markers in the body, including cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide. One direction is to further investigate its potential as a therapeutic agent for anxiety and depression. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, there is a need for more studies to investigate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(3-chlorophenyl)piperazine and 2-bromoacetic acid. The resulting product is then reacted with butanoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its various applications in scientific research. It has been found to have potential in the treatment of anxiety and depression. It has also been studied for its anticonvulsant and analgesic properties. Furthermore, it has shown potential as an anti-inflammatory and antioxidant agent.
Propiedades
Fórmula molecular |
C18H22ClN5O2S2 |
|---|---|
Peso molecular |
440 g/mol |
Nombre IUPAC |
N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H22ClN5O2S2/c1-2-4-15(25)20-17-21-22-18(28-17)27-12-16(26)24-9-7-23(8-10-24)14-6-3-5-13(19)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3,(H,20,21,25) |
Clave InChI |
LYCRYVJPVSQWTR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)







![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)